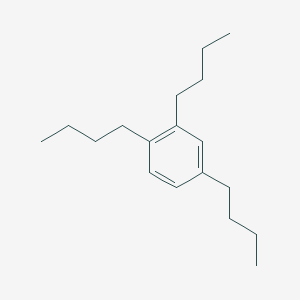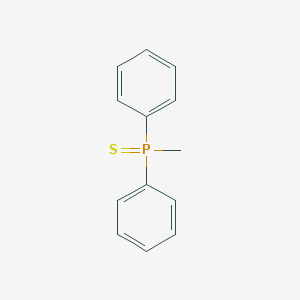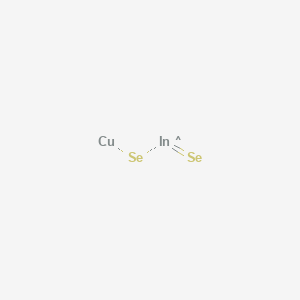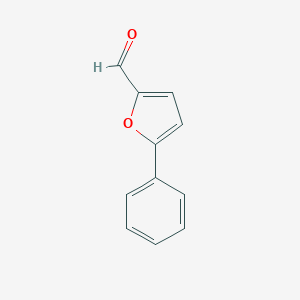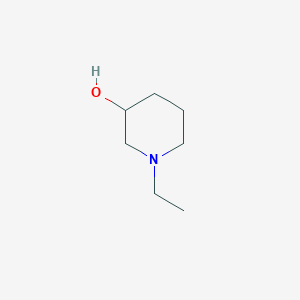
Cerium trimetaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium trimetaphosphate (CTMP) is an inorganic compound that has been widely studied for its potential applications in various fields including catalysis, materials science, and biomedicine. CTMP is a white powder that is soluble in water and has the chemical formula Ce(PO3)3.
Scientific Research Applications
Cerium trimetaphosphate has been extensively studied for its potential applications in various scientific fields. In catalysis, this compound has shown promising results as a catalyst for the production of biodiesel from vegetable oils. In materials science, this compound has been used as a precursor for the synthesis of cerium phosphate nanoparticles, which have potential applications in drug delivery and imaging. In biomedicine, this compound has been studied for its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Cerium trimetaphosphate is not fully understood, but it is believed to be related to its ability to scavenge free radicals and reduce oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect cells from oxidative damage and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function in rats and reduce the severity of colitis in mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using Cerium trimetaphosphate in lab experiments is its low toxicity. This compound has been shown to have a low LD50 in mice, indicating that it is relatively safe to use in animal studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on Cerium trimetaphosphate. One area of interest is the development of new synthesis methods that can improve the purity and yield of this compound. Another area of interest is the investigation of this compound's potential applications in drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits in various disease states.
Synthesis Methods
Cerium trimetaphosphate can be synthesized by the reaction of cerium nitrate and sodium trimetaphosphate in water under controlled conditions. The reaction results in the formation of a white precipitate, which is then washed and dried to obtain the final product.
Properties
| 13454-72-3 | |
Molecular Formula |
CeO9P3 |
Molecular Weight |
377.03 g/mol |
InChI |
InChI=1S/Ce.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3 |
InChI Key |
QZICQDIKOLWDKB-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Ce+3] |
Canonical SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Ce+3] |
| 13454-72-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


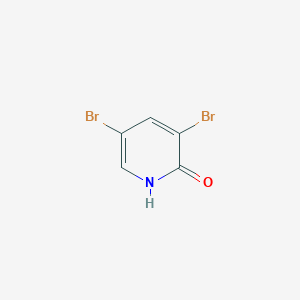
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)
